REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.S(=O)(=O)(O)O.C1C(=O)N([Br:24])C(=O)C1.O>FC(F)(F)C(O)=O>[Br:24][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]=1[CH3:8]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
Extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |